An In-depth Technical Guide to 3-Bromopyridine-2,5-diamine: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 3-Bromopyridine-2,5-diamine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Bromopyridine-2,5-diamine. This compound is a substituted pyridine derivative with potential as a building block in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. This document consolidates available data on its synthesis, reactivity, and spectral characteristics, and explores its prospective role in drug discovery.
Chemical Structure and Properties
3-Bromopyridine-2,5-diamine is a heterocyclic aromatic amine with the molecular formula C₅H₆BrN₃.[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 3-position and two amino groups at the 2- and 5-positions. The presence of these functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromopyridine-2,5-diamine is presented in Table 1. The compound is a dark brown or violet powder with a melting point in the range of 117-122 °C.[1] While comprehensive experimental solubility data is limited, its polar nature, due to the presence of amino groups and the nitrogen atom in the pyridine ring, suggests solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3]
Table 1: Physicochemical Properties of 3-Bromopyridine-2,5-diamine
| Property | Value | Reference(s) |
| IUPAC Name | 3-Bromopyridine-2,5-diamine | [2] |
| CAS Number | 896160-69-3 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1][2] |
| Molecular Weight | 188.03 g/mol | [1] |
| Appearance | Dark brown or violet powder | [1] |
| Melting Point | 117-122 °C | [1] |
| SMILES | NC1=NC=C(N)C=C1Br | [1] |
| InChIKey | YJENCMIONVUOCW-UHFFFAOYSA-N | [2] |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and amino substituents.
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¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be affected by the electronegativity of the attached bromine and nitrogen atoms.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.[4] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the pyridine ring.[4]
Synthesis and Reactivity
Synthesis
A detailed experimental protocol for the direct synthesis of 3-Bromopyridine-2,5-diamine is not widely published. However, a plausible synthetic route can be extrapolated from the synthesis of related aminobromopyridines. A common strategy involves the reduction of a corresponding nitro-substituted bromopyridine. For instance, the synthesis of 2,3-Diamino-5-bromopyridine is achieved by the reduction of 2-amino-3-nitro-5-bromopyridine using a reducing agent such as Raney Nickel under a hydrogen atmosphere.[5]
A potential synthetic workflow for 3-Bromopyridine-2,5-diamine could start from a readily available diaminopyridine, followed by a regioselective bromination step. Alternatively, a suitably substituted nitropyridine could undergo a series of reduction and bromination reactions.
A general method for the synthesis of 3-amino-5-bromopyridine derivatives involves the microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine.[6][7] This approach offers a rapid and efficient route to this class of compounds.[6]
Experimental Protocol: General Synthesis of 3-Amino-5-bromopyridine Derivatives via Microwave Irradiation [6]
This protocol describes a general procedure for the synthesis of 3-amino-5-bromopyridine derivatives, which can be adapted for the synthesis of 3-Bromopyridine-2,5-diamine.
-
Materials: 3,5-dibromopyridine, appropriate amine, toluene, 1-methyl-2-pyrrolidinone (NMP), microwave reactor.
-
Procedure:
-
A solution of 3,5-dibromopyridine (1.0 eq) and an excess of the desired amine (e.g., 10 eq) in a mixture of toluene and NMP is prepared in a microwave reaction vessel.
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The vessel is sealed and irradiated with microwaves at a specified temperature (e.g., 180 °C) for a designated time (e.g., 30 minutes to 8 hours), with a typical microwave power of 300 watts.
-
After cooling, the reaction mixture is purified by silica gel flash chromatography to isolate the desired 3-amino-5-bromopyridine derivative.
-
Caption: Microwave-assisted synthesis workflow.
Reactivity
The reactivity of 3-Bromopyridine-2,5-diamine is dictated by the interplay of its functional groups. The amino groups are nucleophilic and can react with various electrophiles. The pyridine ring itself is electron-deficient, and the bromine atom can participate in cross-coupling reactions.
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Nucleophilic Substitution: The amino groups can undergo acylation, alkylation, and other nucleophilic addition reactions.
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating amino groups may facilitate substitution at specific positions.
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Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are invaluable for introducing diverse substituents onto the pyridine core, enabling the synthesis of a wide range of derivatives.
Caption: Reactivity of 3-Bromopyridine-2,5-diamine.
Applications in Drug Discovery
Substituted pyridines are prevalent scaffolds in medicinal chemistry, and diaminopyridine derivatives, in particular, have been explored as inhibitors of various protein kinases. While specific biological data for 3-Bromopyridine-2,5-diamine is scarce, its structural features suggest its potential as a key intermediate in the synthesis of kinase inhibitors.
Kinase Inhibitor Design
Many kinase inhibitors bind to the ATP-binding site of the enzyme. The 2-aminopyridine moiety is a well-known hinge-binding motif that can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 3- and 5-positions can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The bromine atom at the 3-position of 3-Bromopyridine-2,5-diamine provides a convenient point for diversification through cross-coupling reactions to explore structure-activity relationships (SAR).
Hypothetical Signaling Pathway Inhibition
Derivatives of 3-Bromopyridine-2,5-diamine could potentially be designed to inhibit various kinase signaling pathways implicated in diseases such as cancer. For example, by targeting a specific kinase in a signaling cascade, these compounds could modulate downstream cellular processes like proliferation, survival, and angiogenesis.
Caption: Hypothetical kinase pathway inhibition.
Experimental Protocol: General Kinase Inhibition Assay
To evaluate the potential of 3-Bromopyridine-2,5-diamine derivatives as kinase inhibitors, a standard in vitro kinase assay can be employed.
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Materials: Purified target kinase, appropriate substrate, ATP, test compounds (derivatives of 3-Bromopyridine-2,5-diamine), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
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Incubate the plate at a specified temperature for a set time.
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Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
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Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
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Safety and Handling
Detailed toxicological data for 3-Bromopyridine-2,5-diamine is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromopyridine-2,5-diamine is a valuable synthetic building block with significant potential in medicinal chemistry. Its trifunctional nature allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Further research is warranted to fully elucidate its spectral properties, reactivity, and biological activity to unlock its full potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
